molecular formula C10H7ClN2O3 B11874353 Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B11874353
M. Wt: 238.63 g/mol
InChI Key: NTLWYDSHSKFQBV-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a chloro substituent at position 2, a methyl ester group at position 7, and a 4-oxo-3,4-dihydroquinazoline core. This structure confers unique chemical and biological properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its reactivity is influenced by the electron-withdrawing chloro group and the ester functionality, which can participate in further derivatization reactions .

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

methyl 2-chloro-4-oxo-3H-quinazoline-7-carboxylate

InChI

InChI=1S/C10H7ClN2O3/c1-16-9(15)5-2-3-6-7(4-5)12-10(11)13-8(6)14/h2-4H,1H3,(H,12,13,14)

InChI Key

NTLWYDSHSKFQBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)Cl

Origin of Product

United States

Preparation Methods

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance chlorination efficiency but require stringent drying.

  • Ethanol and methanol are ideal for recrystallization, balancing solubility and environmental safety.

Catalytic Additives

  • p-Toluenesulfonic acid (PTSA) accelerates cyclocondensation by protonating the amino group, increasing electrophilicity.

  • Triethylamine neutralizes HCl byproducts during chlorination, preventing side reactions.

Purification Techniques

  • Column Chromatography : Essential for separating chlorinated byproducts (e.g., 3-chloro isomers).

  • Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals with minimal loss.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

  • Continuous Flow Reactors : For chlorination and cyclization steps, ensuring consistent temperature control.

  • In-Line Analytics : HPLC monitoring to detect intermediates and optimize reaction endpoints.

  • Waste Management : Recycling SOCl₂ and acetic acid reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for substitution reactions and hydrogen gas for reduction reactions . The conditions often involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared with two close analogues (Table 1):

  • Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (): Substitution of chloro with methyl at position 2.
  • Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate (): Ethyl ester replaces methyl ester at position 5.

Table 1: Structural and Physicochemical Comparison

Property Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate
CAS Number Not explicitly provided 1016681-63-2 1956385-34-4
Molecular Formula C₁₁H₉ClN₂O₃ C₁₁H₁₀N₂O₃ C₁₁H₉ClN₂O₃
Molecular Weight ~252.65 (inferred from ethyl analogue) 218.21 252.65
Substituent at Position 2 Chloro Methyl Chloro
Ester Group at Position 7 Methyl Methyl Ethyl

Reactivity and Functional Group Influence

  • Chloro vs. Methyl at Position 2: The chloro group enhances electrophilicity at position 2, facilitating nucleophilic substitution reactions (e.g., with amines or thiols) .
  • Methyl vs. Ethyl Ester at Position 7 :
    • Methyl esters are generally more hydrolytically labile than ethyl esters under basic conditions, impacting stability in biological systems.
    • Ethyl esters () increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, and provides an overview of relevant research findings and case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H8ClN2O3
Molar Mass238.63 g/mol
Density1.53 g/cm³
Boiling Point398.2 °C (predicted)
pKa-4.38 (predicted)

Antimicrobial Activity

Research has indicated that Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives exhibit notable antimicrobial properties. A study evaluated various quinazoline derivatives for their antibacterial and antifungal activities against several strains of bacteria and fungi.

Case Study: Antibacterial Activity

In a comparative study, Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives were tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured to assess efficacy:

CompoundTarget OrganismMIC (mg/mL)
Methyl 2-chloro-4-oxo derivativeEscherichia coli0.0195
Methyl 2-chloro derivativeBacillus mycoides0.0048
Methyl 2-chloro derivativeCandida albicans0.0048

These results suggest that the compound exhibits strong antibacterial activity, particularly against E. coli and B. mycoides, indicating its potential as an antimicrobial agent .

Anticancer Activity

Quinazoline derivatives, including Methyl 2-chloro-4-oxo derivatives, have been investigated for their anticancer properties. A significant aspect of their mechanism involves inhibition of specific enzymes that are crucial for cancer cell proliferation.

The mechanism by which these compounds exert their anticancer effects typically involves the inhibition of tyrosine kinases and other enzymes involved in cell signaling pathways that regulate cell growth and division. For instance, studies have shown that certain quinazoline derivatives can inhibit the activity of epidermal growth factor receptor (EGFR), a common target in cancer therapy.

Summary of Research Findings

Recent studies highlight the promising biological activities of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives:

  • Antimicrobial Efficacy : Demonstrates significant activity against various bacterial strains with low MIC values.
  • Anticancer Potential : Shows promise as an inhibitor of key enzymes in cancer pathways.
  • Structure-Activity Relationship (SAR) : Variations in chemical structure can influence biological activity, suggesting avenues for further optimization.

Q & A

Q. What are the standard synthetic routes for Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions using precursors like anthranilic acid derivatives. A common method involves treating 2-aminobenzoic acid esters with chlorinating agents (e.g., POCl₃) under reflux, followed by methylation . Optimization includes adjusting reaction temperature (100–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst choice (e.g., Cs₂CO₃ for nucleophilic substitution) to improve yields (reported up to 94% in analogous quinazoline syntheses) . Side reactions, such as over-chlorination, can be mitigated by stoichiometric control .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~165 ppm, aromatic protons at 6.5–8.5 ppm) .
  • X-ray crystallography : Resolves spatial conformation; SHELX programs refine crystal structures, though limitations in handling twinned data may require complementary software .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 252.65) .

Q. How does the compound’s solubility and stability impact its handling in biological assays?

The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Stability studies under varying pH (3–9) and temperature (4–37°C) are essential for bioactivity assays. Degradation via hydrolysis of the ester group (~10% after 24 hours at 37°C in PBS) necessitates fresh preparation for consistent results .

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory bioactivity data across different assay systems?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from differential membrane permeability or off-target interactions. Strategies include:

  • Metabolic profiling : LC-MS to detect intracellular metabolite stability.
  • Dose-response normalization : Adjust for solubility limits using co-solvents (e.g., <0.1% Tween-80) .
  • Orthogonal assays : Validate results with SPR (surface plasmon resonance) for direct target binding .

Q. How can computational modeling predict the compound’s interactions with biological targets like kinases or epoxide hydrolases?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map binding poses to active sites. For example, the chloro-substituent at position 2 may form halogen bonds with Thr-360 in soluble epoxide hydrolase (sEH), while the 4-oxo group hydrogen-bonds to Tyr-343. Free energy calculations (MM-PBSA) refine affinity predictions .

Q. What substituent modifications enhance the compound’s pharmacological profile without compromising synthetic feasibility?

  • Position 2 : Replacing Cl with CF₃ improves metabolic stability but requires harsher conditions (e.g., TFA/NaBH₄).
  • Position 7 : Converting the ester to an amide boosts aqueous solubility (logP reduction from 2.1 to 1.4) but may lower cell permeability.
  • Position 4 : Introducing a thioxo group (S instead of O) enhances sEH inhibition (IC₅₀ from 1.2 μM to 0.3 μM) but complicates crystallization .

Q. How can crystallization challenges be addressed to obtain high-quality X-ray diffraction data?

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., EtOAc/hexane) to optimize crystal growth.
  • Additives : Small amines (e.g., triethylamine) reduce stacking defects.
  • Data refinement : SHELXL resolves twinning via HKLF5 mode, but severe cases may require data truncation or alternative software (e.g., OLEX2) .

Methodological Considerations

Q. What protocols are recommended for quantifying trace impurities in synthesized batches?

  • HPLC : Use a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA) with UV detection at 254 nm.
  • LC-MS/MS : Identifies byproducts (e.g., dechlorinated analogs) via fragmentation patterns .

Q. How should researchers design SAR studies to evaluate the quinazoline core’s role in target engagement?

  • Core variations : Compare with 3,4-dihydroquinazoline (reduced planarity) or pyridopyrimidine analogs.
  • Pharmacophore mapping : Assess contributions of 4-oxo (hydrogen-bond acceptor) and 2-chloro (hydrophobic anchor) groups using alanine scanning or site-directed mutagenesis .

Q. What statistical approaches resolve batch-to-batch variability in biological activity?

  • ANOVA : Identify significant variability sources (e.g., purity, storage conditions).
  • QSAR modeling : Correlate structural descriptors (e.g., ClogP, polar surface area) with IC₅₀ trends across batches .

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